molecular formula C13H16O3S B7999940 Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7999940
M. Wt: 252.33 g/mol
InChI Key: HGDVUPRPAMWBMF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate is an organic compound with the molecular formula C13H16O3S. This compound is characterized by the presence of a sulfanyl group attached to an oxo-acetate moiety, along with a trimethylphenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2,4,5-trimethylphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxo-acetate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-propanoate: Similar structure but with a propanoate group instead of an oxo-acetate group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(2,4,5-trimethylphenyl)sulfonyl-2-oxo-acetate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 2-oxo-2-(2,4,5-trimethylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-5-16-12(14)13(15)17-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVUPRPAMWBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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